2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide involves several steps. One common method includes the reaction of 2-aminothiophenol with an appropriate acid chloride to form the benzothiazole core Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired biological effects. The compound’s ability to interact with multiple pathways makes it a versatile agent in scientific research .
Comparison with Similar Compounds
2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-(2-Hydroxyphenyl)benzothiazole: Used as a fluorescent probe in biochemical assays
The unique combination of chloro, fluoro, and propanamide groups in this compound enhances its biological activity and specificity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2OS/c1-7(13)12(17)15-5-4-11-16-9-6-8(14)2-3-10(9)18-11/h2-3,6-7H,4-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVFSUYHRMJUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NC2=C(S1)C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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